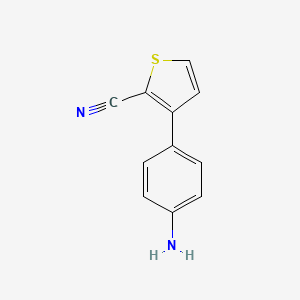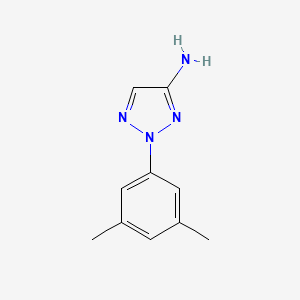
1-Cyclopentylethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentylethane-1-thiol is an organic compound with the molecular formula C7H14S It is characterized by a cyclopentyl group attached to an ethane backbone, with a thiol group (-SH) at the terminal carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopentylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-Cyclopentylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Alkyl halides or tosylates can be used as substrates in substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted thiols depending on the reactants used.
科学的研究の応用
1-Cyclopentylethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving thiol-based redox reactions and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-Cyclopentylethane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing it to react with electrophiles. Additionally, the thiol group can undergo oxidation-reduction reactions, making it a key player in redox chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
類似化合物との比較
1-Cyclopentylethanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
Cyclopentylmethyl sulfide: Contains a sulfide group (-S-) instead of a thiol group.
Cyclopentylmethanethiol: Similar thiol group but with a different carbon backbone.
Uniqueness: 1-Cyclopentylethane-1-thiol is unique due to its specific combination of a cyclopentyl group and a thiol group. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to participate in redox reactions. These properties make it valuable in various scientific and industrial applications.
特性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC名 |
1-cyclopentylethanethiol |
InChI |
InChI=1S/C7H14S/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3 |
InChIキー |
APMWMUIMKBKHLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCC1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


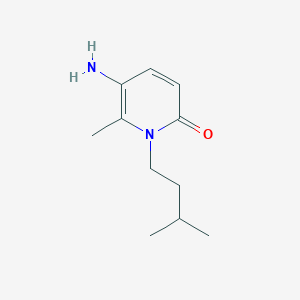
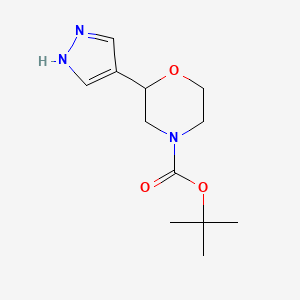
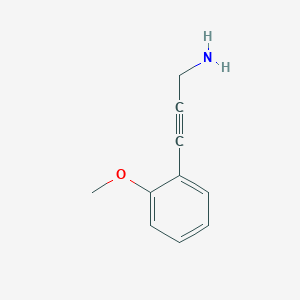

![1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13323284.png)
![4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323287.png)

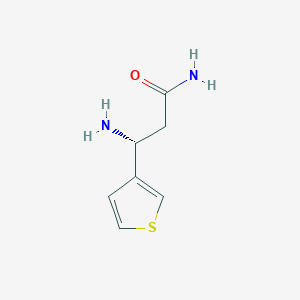
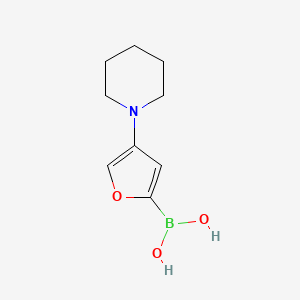
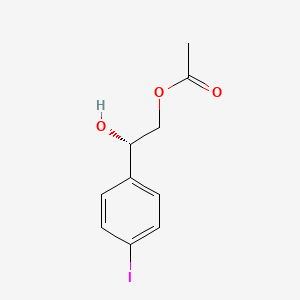
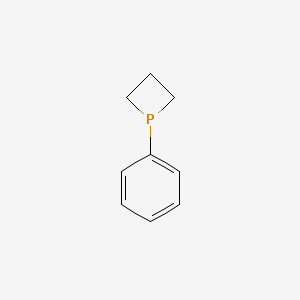
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13323333.png)
